

Essential Safety and Handling Guide for Dalvance (Dalbavancin)

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Compound of Interest

Compound Name:	Dalvance
Cat. No.:	B8068804

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This guide provides crucial safety, handling, and disposal information for professionals working with **Dalvance** (dalbavancin) in a research and development environment. The following procedures are designed to ensure operator safety and maintain product integrity.

Hazard Identification

Dalvance is a lipoglycopeptide antibiotic. While its primary use is therapeutic, laboratory handling of the sterile powder requires acknowledging its potential hazards. According to safety data sheets (SDS), **Dalvance** is classified with the following risks:

- Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1][2]
- Specific Target Organ Toxicity (Repeated Exposure, Category 2): May cause damage to organs through prolonged or repeated exposure.[1][2]
- Skin and Eye Irritation (Category 2/2A): Causes skin irritation and serious eye irritation.[3]
- Respiratory Tract Irritation: May cause respiratory irritation.[3]

It is crucial to handle **Dalvance** in a controlled environment to minimize exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all procedures involving **Dalvance**. However, the following PPE is mandatory for handling the powdered form and concentrated solutions to

prevent skin, eye, and respiratory exposure.[4][5]

- Hand Protection: Wear appropriate chemical-resistant gloves, such as powder-free nitrile gloves.[4][6] Gloves should be inspected before use and changed immediately if contaminated.[6]
- Eye and Face Protection: Use safety glasses with side shields or goggles.[3][6] If there is a risk of splashing, a face shield should be worn in addition to goggles.[5]
- Body Protection: A disposable gown or a clean laboratory coat is required to protect the skin. [1][5] Impervious protective clothing is recommended for bulk processing operations.[7]
- Respiratory Protection: Work should be conducted in a chemical fume hood or a well-ventilated area to minimize the inhalation of dust or aerosols.[6] If engineering controls are not sufficient or if a significant aerosol-generating event occurs (e.g., a large spill), a suitable NIOSH-approved respirator (e.g., N95 or higher) should be used in accordance with an established respiratory protection program.[5][7][8]

Safe Handling and Operational Plan

Handling **Dalvance** requires careful adherence to aseptic techniques to ensure product sterility and operator safety.[9][10]

Step 1: Preparation and Engineering Controls

- Before beginning, ensure the work area, such as a biological safety cabinet or chemical fume hood, is clean and prepared.[6]
- Verify that a safety shower and eyewash station are accessible.[6]
- Minimize dust generation and accumulation when handling the sterile powder.[7]

Step 2: Reconstitution of Lyophilized Powder

- **Dalvance** is supplied as a sterile white/off-white to pale yellow powder in glass vials.[9][11]
- Perform reconstitution under aseptic conditions.[9][12]

- Use 25 mL of either Sterile Water for Injection, USP, or 5% Dextrose Injection, USP, for each 500 mg vial.[9][10][12]
- To prevent foaming, gently swirl or invert the vial until the contents are fully dissolved. Do not shake.[9][10][12]
- The reconstituted solution will have a concentration of 20 mg/mL.[9][12]

Step 3: Dilution of Reconstituted Solution

- Aseptically transfer the required volume of the reconstituted solution to an intravenous bag or bottle that contains only 5% Dextrose Injection, USP.[10][13]
- Crucially, do not use saline-based solutions, as they can cause precipitation.[9][13][14]
- The final diluted solution must have a concentration between 1 mg/mL and 5 mg/mL.[10][12][13]
- Visually inspect the final solution for any particulate matter. If particles are present, the solution must be discarded.[9][12]

Step 4: Storage and Stability

- The total time from reconstitution to dilution to administration (or use in an experiment) should not exceed 48 hours.[9][12][14]
- Unused portions of the reconstituted vials should be discarded.[13][14]

Parameter	Specification	Storage Temperature (Unopened Vials)
Reconstitution		
Vehicle	Sterile Water for Injection or 5% Dextrose Injection	20°C to 25°C (68°F to 77°F) [14]
Volume	25 mL per 500 mg vial[9][12]	
Final Concentration	20 mg/mL[9][12]	
Dilution		
Vehicle	5% Dextrose Injection, USP ONLY[10][13]	
Final Concentration	1 mg/mL to 5 mg/mL[12][13]	
Storage (Reconstituted or Diluted)		
Duration	Total time not to exceed 48 hours[12][14]	Refrigerated: 2°C to 8°C (36°F to 46°F)[12][14]
Room Temperature: 20°C to 25°C (68°F to 77°F)[12][14]		
Freezing	Do not freeze[12][13][14]	

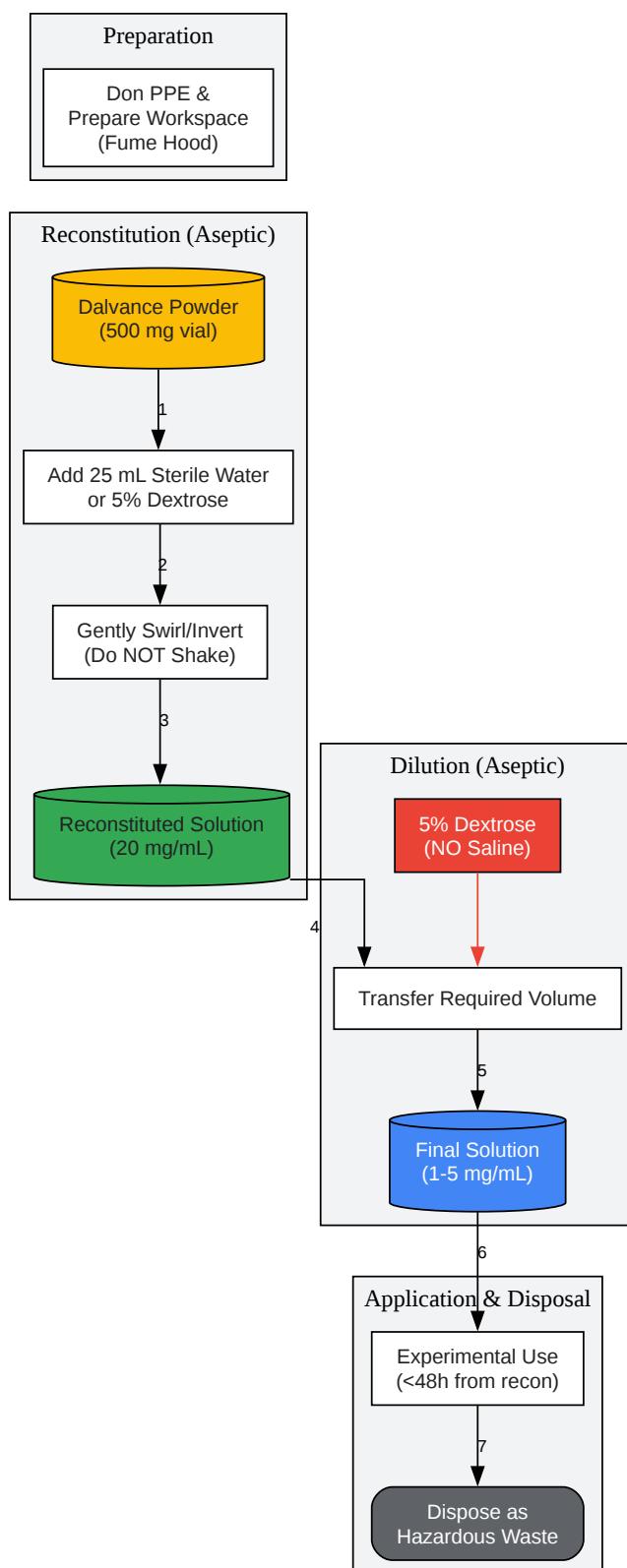
Spill and Disposal Plan

Spill Management: In case of a spill, evacuate non-essential personnel from the area.[7] Wearing the full PPE described above, gently cover any spilled powder with a damp cloth or paper towel to avoid making it airborne.[7] For liquid spills, use an appropriate absorbent material. Clean the spill area thoroughly. Place all cleanup materials into a sealed, labeled container for disposal as chemical waste.[7]

Disposal:

- All unused **Dalvance** stock solutions, contaminated media, and disposable materials (e.g., gloves, vials, gowns, pipette tips) should be treated as hazardous chemical waste.[1][15]

- Collect waste in approved, clearly labeled chemical waste containers.[\[15\]](#)
- Dispose of all waste in accordance with local, state, and federal environmental regulations. Do not dispose of it down the drain.[\[6\]](#)[\[15\]](#)



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Caption: Workflow for the safe handling of **Dalvance** from preparation to disposal.

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